molecular formula C20H18N6O B11024671 2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11024671
M. Wt: 358.4 g/mol
InChI Key: JODHGTIXWDLXIP-UHFFFAOYSA-N
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Description

2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that integrates multiple ring systems, including indole, pyrido, triazolo, and pyrimidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic synthesis. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidinone ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the compound, especially on the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, the compound has shown promise in preliminary studies for its potential anti-cancer and anti-inflammatory properties. Its ability to interact with specific biological targets makes it a candidate for further research in drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its complex structure allows it to interact with multiple biological pathways, making it a versatile candidate for treating various diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core can interact with enzymes, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-d]pyrimidin-6(7H)-one: Similar structure but lacks the triazole ring.

    2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin-6(7H)-one: Similar structure but with a different triazole ring position.

Uniqueness

The uniqueness of 2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

4-methyl-11-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H18N6O/c1-12-3-4-17-15(9-12)14(10-21-17)5-7-25-8-6-18-16(19(25)27)11-22-20-23-13(2)24-26(18)20/h3-4,6,8-11,21H,5,7H2,1-2H3

InChI Key

JODHGTIXWDLXIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3C=CC4=C(C3=O)C=NC5=NC(=NN45)C

Origin of Product

United States

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